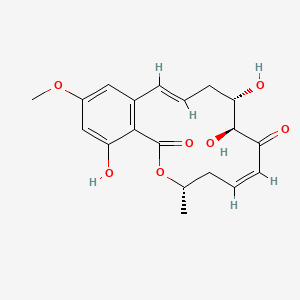

5Z-7-氧代玉米烯醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5E-7-oxozeaenol is a macrolide that is the 7-oxo derivative of zeaenol (the 5E stereoisomer). Isolated from Fungi, it exhibits cytotoxic, antibacterial and inhibitory activity against NF-kappaB. It has a role as a metabolite, an antibacterial agent, a NF-kappaB inhibitor and an antineoplastic agent. It is an aromatic ether, a macrolide, a member of phenols, a secondary alcohol and a secondary alpha-hydroxy ketone.

5E-7-oxozeaenol is a natural product found in Curvularia portulacae and Curvularia lunata with data available.

科学研究应用

癌症治疗

5Z-7-氧代玉米烯醇: 被用作转化生长因子β激活激酶1 (TAK1) 抑制剂来治疗人结肠癌细胞。 它在增强神经母细胞系中多柔比星和依托泊苷等化疗药物的作用方面显示出潜力,表明其在癌症治疗中的作用 .

神经炎症调节

据报道,5Z-7-氧代玉米烯醇的中枢给药可通过减少促炎细胞因子和抑制某些信号通路来减轻实验性自身免疫性脑脊髓炎 (EAE) 的症状,表明其在神经炎症疾病中的应用 .

热疗诱导的凋亡

研究表明,5Z-7-氧代玉米烯醇可以增强非小细胞肺癌 (NSCLC) A549 细胞的热疗诱导的凋亡。 这表明它可用于热疗方案,有可能改善 NSCLC 患者的预后 .

作用机制

Target of Action

5Z-7-Oxozeaenol, a cell-permeable fungal resorcylic lactone, acts as a selective and potent inhibitor of mitogen-activated protein kinase kinase kinase 7 (TAK1) . TAK1 is a key regulator of signal cascades of TNF-α receptor and TLR4, and can induce NF-κB activation for preventing cell apoptosis and eliciting inflammation response .

Mode of Action

5Z-7-Oxozeaenol binds covalently and irreversibly to TAK1, inhibiting both the ATPase and kinase activity of TAK1 . This compound inhibits the catalytic activities of the MEKK1 or ASK1 MAP-KKKs . It blocks interleukin-1-induced activation of TAK1, JNK/p38 MAPK, IκB kinases, and NF-κB .

Biochemical Pathways

5Z-7-Oxozeaenol affects multiple biochemical pathways. It inhibits the NF-κB pathway and potentiates the production of reactive oxygen species (ROS), as well as induces caspase-3 and -7 in HeLa and HT-29 cancer cells . It also inhibits the p38MAPK, JNK, and ERK signaling pathways .

Result of Action

5Z-7-Oxozeaenol has been shown to have significant effects at the molecular and cellular level. It can effectively alleviate the symptoms of experimental autoimmune encephalomyelitis (EAE) by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia . In cancer cells, it results in G1-phase arrest and inhibition of cell proliferation. It also significantly enhances apoptosis of treated cells, through the activation of caspase-7 .

Action Environment

The action of 5Z-7-Oxozeaenol can be influenced by environmental factors. For instance, in murine macrophages, apoptosis observed is dependent on the constitutive autocrine action of TNF-α for RIP1 activation and ROS production . Furthermore, administration during the symptomatic time window is required for 5Z-7-Oxozeaenol efficacy . .

生化分析

Biochemical Properties

5Z-7-Oxozeaenol is a highly potent, selective, irreversible, and ATP-competitive inhibitor of MAPKKK TAK1 activity . It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress . By inhibiting TAK1, 5Z-7-Oxozeaenol disrupts the NF-κB pathway, which is crucial for the transcription of genes involved in inflammation and immune response .

Cellular Effects

5Z-7-Oxozeaenol has been shown to have significant effects on various types of cells. For instance, it can augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) on neuroblastoma cell lines . In addition, it has been found to inhibit the activation of microglia in the central nervous system, thereby alleviating the symptoms of experimental autoimmune encephalomyelitis (EAE) in mice .

Molecular Mechanism

5Z-7-Oxozeaenol exerts its effects at the molecular level through several mechanisms. It inhibits the kinase activity of TAK1, a key enzyme in the signaling pathways that mediate inflammatory responses . This inhibition disrupts the NF-κB pathway, leading to a decrease in the transcription of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

The effects of 5Z-7-Oxozeaenol have been observed to change over time in laboratory settings. For instance, it has been found to efficiently alleviate the symptoms of EAE by decreasing the levels of pro-inflammatory cytokines in splenocytes and the central nervous system, diminishing the number of activated microglia, and inhibiting the p38MAPK, JNK, and ERK signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of 5Z-7-Oxozeaenol vary with different dosages. For example, in an orthotopic neuroblastoma mouse model, 5Z-7-Oxozeaenol significantly enhanced chemotherapeutic efficacy . In another study, it was found to efficiently alleviate the symptoms of EAE in mice .

Metabolic Pathways

5Z-7-Oxozeaenol is involved in several metabolic pathways. It specifically targets the TGF-β activated kinase 1 (TAK1), a key enzyme in the signaling pathways that mediate inflammatory responses and cellular stress .

属性

CAS 编号 |

253863-19-3 |

|---|---|

分子式 |

C19H22O7 |

分子量 |

362.4 g/mol |

IUPAC 名称 |

(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |

InChI |

InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |

InChI 键 |

NEQZWEXWOFPKOT-ULSULSEOSA-N |

SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

手性 SMILES |

C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

规范 SMILES |

CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |

外观 |

Solid powder |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |

产品来源 |

United States |

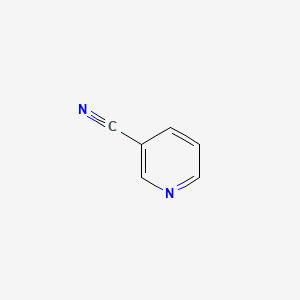

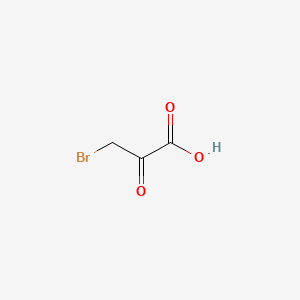

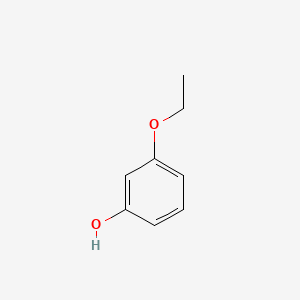

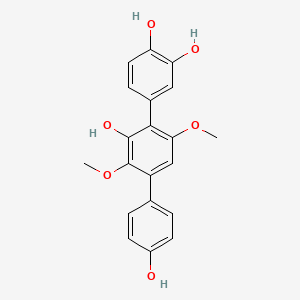

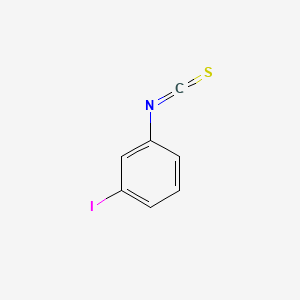

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)